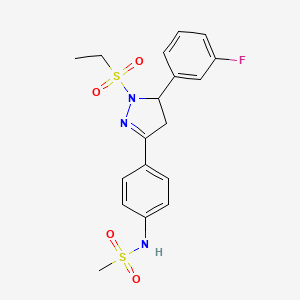

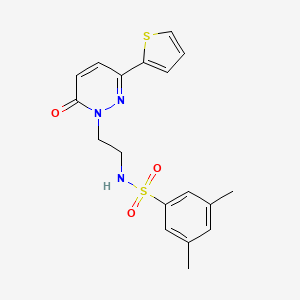

![molecular formula C16H17N3O3 B2702788 (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid CAS No. 866156-92-5](/img/structure/B2702788.png)

(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid, also known as MPEP, is a synthetic compound that has been studied for its potential use in a variety of scientific and medical applications. MPEP is a derivative of pyrazinoic acid, which is a naturally occurring compound found in plants. It is a potent agonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and learning and memory processes. MPEP has been shown to modulate the activity of this receptor in both in vitro and in vivo studies.

Scientific Research Applications

Renewable Building Blocks for Material Science

One study explores phloretic acid (PA), a phenolic compound with potential as a renewable building block for material science, particularly in enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is positioned as a sustainable alternative to traditional phenol-based methods, potentially applicable to a wide range of materials due to its thermal and thermo-mechanical properties suitable for diverse applications (Acerina Trejo-Machin et al., 2017).

Novel Schiff Base Ligand for Transition Metal Complexes

Another study focuses on the synthesis and characterization of a novel Schiff base ligand derived from the condensation of specific phenols and its application in forming metal complexes. These complexes have been evaluated for their potential in vitro antibacterial and antifungal activities, highlighting the role of such compounds in developing new antimicrobial agents (R. Pawar, M. Sakhare, Br Arbad, 2016).

Green Synthesis of Pyranopyrazoles

Research on the green synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst offers an environmentally friendly method for preparing these compounds. This work underscores the importance of sustainable chemistry practices in synthesizing molecules with potential utility in various scientific applications (M. Zolfigol et al., 2013).

Synthesis of CCR5 Antagonists

A practical method for synthesizing orally active CCR5 antagonists demonstrates the application of complex organic synthesis in creating molecules with potential therapeutic use. This example, while related to drug development, illustrates the chemical synthesis capabilities and the importance of creating specific receptor antagonists (T. Ikemoto et al., 2005).

Mechanism of Action

Target of action

The compound “(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid” belongs to the class of compounds known as boronic acids and their esters . These compounds are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Biochemical pathways

Boronic acids and their esters can potentially interfere with a wide range of biochemical processes due to their ability to form covalent bonds with biological molecules .

Pharmacokinetics

Boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, these factors could significantly impact the ADME properties and bioavailability of the compound.

Action environment

Environmental factors such as pH and the presence of other biological molecules could influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH , which could potentially affect the compound’s stability and efficacy.

Properties

IUPAC Name |

(E)-3-[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-19(15-12-17-8-9-18-15)10-11-22-14-5-2-13(3-6-14)4-7-16(20)21/h2-9,12H,10-11H2,1H3,(H,20,21)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRCBOZTSHCAKE-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)C=CC(=O)O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)/C=C/C(=O)O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

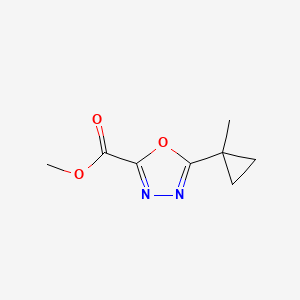

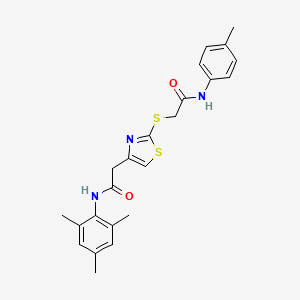

![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)

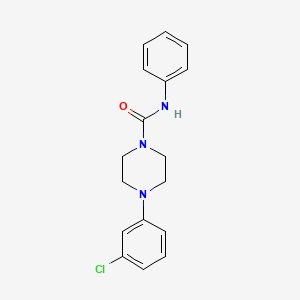

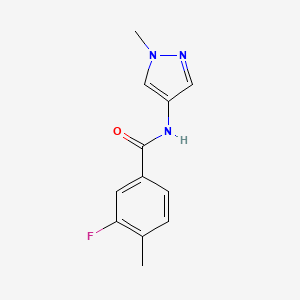

![2-[(4-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2702714.png)

amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2702715.png)

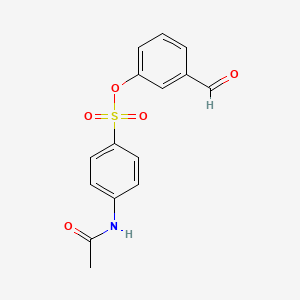

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2702718.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2702722.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2702724.png)

![[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B2702725.png)